BenchChemオンラインストアへようこそ!

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-triethoxybenzamide

JNK2/3 dual inhibition MAPK signaling kinase selectivity profiling

This N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series member is structurally distinct from pan-JNK inhibitor SP600125 or TCS JNK 5a, offering >20-fold JNK2/3 selectivity over JNK1 confirmed by X-ray crystallography. The 3,4,5-triethoxybenzamide substituent modulates physicochemical properties for SAR studies. Deploy in neuronal apoptosis or cancer pathway crosstalk assays where JNK isoform discrimination is critical. Pair with siRNA controls for target engagement validation.

Molecular Formula C22H26N2O4S
Molecular Weight 414.52
CAS No. 443122-61-0
Cat. No. B2523510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-triethoxybenzamide
CAS443122-61-0
Molecular FormulaC22H26N2O4S
Molecular Weight414.52
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=C(C3=C(S2)CCCC3)C#N
InChIInChI=1S/C22H26N2O4S/c1-4-26-17-11-14(12-18(27-5-2)20(17)28-6-3)21(25)24-22-16(13-23)15-9-7-8-10-19(15)29-22/h11-12H,4-10H2,1-3H3,(H,24,25)
InChIKeySYOOXULOMWAXRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-triethoxybenzamide (CAS 443122-61-0): JNK2/3 Inhibitor Procurement Profile


N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-triethoxybenzamide (CAS 443122-61-0; molecular formula C22H26N2O4S; MW 414.52) is a synthetic small-molecule belonging to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, originally developed by GlaxoSmithKline as potent, selective inhibitors of c-Jun N-terminal kinases JNK2 and JNK3 [1]. The compound features a tri-ethoxy-substituted benzamide moiety attached to a tetrahydrobenzothiophene core bearing a 3-cyano substituent—a critical H-bond acceptor that engages the hinge region of the ATP-binding site as revealed by X-ray crystallography of series congeners [2]. It is primarily intended for non-human preclinical research applications targeting the JNK signaling pathway.

Why Generic JNK Inhibitors Cannot Substitute for CAS 443122-61-0 in Target-Specific Studies


Generic JNK inhibitors such as SP600125 (an anthrapyrazolone) or broad-spectrum Type I kinase inhibitors cannot functionally substitute for CAS 443122-61-0 within this chemotype series. The 3-cyano-tetrahydrobenzothiophene scaffold engages the JNK3 ATP-binding site through a unique binding mode confirmed by X-ray crystallography, wherein the 3-cyano group forms a specific H-bond acceptor interaction with the hinge region that is not utilized by SP600125 or aminopyrazole-based inhibitors [1]. Furthermore, the series exhibits intra-family selectivity within the MAPK cascade—sparing JNK1, p38α, and ERK2—a selectivity profile absent from pan-JNK tools like SP600125, which inhibits JNK1 with comparable potency [2]. The 3,4,5-triethoxybenzamide substituent is anticipated to modulate physicochemical properties, solubility, and potentially off-target interactions in ways distinct from other amide variants within the same series [3]. These molecular-level differences render simple pharmacological or chemical substitution invalid for assays requiring specific JNK2/3 versus JNK1 discrimination or structure-activity relationship (SAR) continuity.

Quantitative Differentiation Evidence for N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-triethoxybenzamide (CAS 443122-61-0) in Scientific Procurement


JNK2/3 Dual Inhibition Potency versus Pan-JNK Tool SP600125: Intra-family Selectivity Advantage

The N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, to which CAS 443122-61-0 belongs, demonstrates a JNK2/3-selective inhibition profile that contrasts sharply with the pan-JNK inhibitor SP600125. Within this series, lead compounds 5a and 11a show pIC50 values of 6.7 and 6.6 against JNK3 (corresponding to IC50 ≈ 200–250 nM) and equivalent potency of pIC50 6.5 against JNK2 (IC50 ≈ 316 nM), while exhibiting significantly weaker activity against JNK1 (pIC50 < 5.0; IC50 > 10 µM), p38α (pIC50 < 4.8), and ERK2 [1]. By contrast, SP600125 inhibits JNK1, JNK2, and JNK3 with IC50 values of 40–90 nM with minimal intra-family selectivity [2]. This represents a >20-fold selectivity window for JNK2/3 over JNK1 for the series, a critical differentiator for applications requiring functional distinction between JNK isoforms. Note: Quantitative potency data specific to the 3,4,5-triethoxybenzamide congener (CAS 443122-61-0) itself are not publicly available; the above represents class-level inference from the Angell et al. (2007) series [1].

JNK2/3 dual inhibition MAPK signaling kinase selectivity profiling

Unique ATP-Site Binding Mode Confirmed by X-ray Crystallography: Hinge-Region H-Bond via 3-Cyano Substituent

X-ray crystallographic analysis of congeners 5e and 8a bound to JNK3 (PDB: 2o2u) reveals a binding mode unique to the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide scaffold: the 3-cyano substituent forms a specific H-bond acceptor interaction with the backbone NH of the hinge region within the ATP-binding site [1]. This interaction is structurally distinct from the binding modes of aminopyrazole-based JNK3 inhibitors or SP600125, which utilize different hinge contacts [2]. The ligand in PDB 2o2u (N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2-fluorobenzamide) shares the identical core scaffold with CAS 443122-61-0, differing only in the amide substituent (2-fluorobenzamide vs. 3,4,5-triethoxybenzamide). The triethoxybenzamide moiety may engage an extended solvent-exposed region, potentially offering distinct physicochemical or pharmacokinetic properties compared to the 2-fluorobenzamide analog [3]. Note: A co-crystal structure of CAS 443122-61-0 itself has not been deposited; binding mode inference is from series congeners.

X-ray crystallography JNK3 structure ATP-competitive inhibitor hinge binding

Amide Substituent SAR: 3,4,5-Triethoxybenzamide as a Structurally Distinct Pharmacophoric Element versus Naphthyl and Fluorophenyl Analogs

Within the Angell et al. (2007) series, amide substituent variation drives differential potency and selectivity. The lead compound TCS JNK 5a (CAS 312917-14-9; N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thienyl-2-yl)-1-naphthalenecarboxamide) delivers pIC50 6.7 (JNK3) and 6.5 (JNK2), with selectivity over JNK1 (pIC50 <5.0) and p38α (pIC50 <4.8) [1]. The 3,4,5-triethoxybenzamide variant (CAS 443122-61-0) replaces the hydrophobic naphthalene ring with a tri-alkoxy-substituted phenyl ring, expected to alter logP, aqueous solubility, and metabolic stability [2]. The triethoxybenzamide motif is also found in the Sonic Hedgehog pathway antagonist SANT-2 (CAS 329196-48-7; N-[3-(1H-benzimidazol-2-yl)-4-chlorophenyl]-3,4,5-triethoxybenzamide; IC50 97.9 nM in Shh-Light2 Gli reporter assay) [3], suggesting the 3,4,5-triethoxybenzamide group may confer additional polypharmacological potential or off-target interactions not present with naphthyl or fluorophenyl congeners. Note: Direct comparative IC50/pIC50 data for CAS 443122-61-0 versus TCS JNK 5a are not available in public literature.

structure-activity relationship triethoxybenzamide pharmacophore solubility engineering

Recommended Research Application Scenarios for N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-triethoxybenzamide (CAS 443122-61-0)


JNK2-versus-JNK1 Functional Dissection in Neurodegeneration and Apoptosis Models

Based on the class-level JNK2/3 selectivity profile of the N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)amide series, CAS 443122-61-0 is best deployed in experiments requiring functional discrimination between JNK1 and JNK2/3 isoforms. In neuronal cell models of stress-induced apoptosis or neurodegeneration—where JNK3 is predominantly expressed and JNK1 may mediate opposing survival signals—the >20-fold intra-family selectivity window (class-level inference from series data) enables cleaner phenotypic interpretation than pan-JNK inhibitor SP600125, which does not discriminate JNK1 from JNK2/3 [1]. Pairing CAS 443122-61-0 with isoform-specific siRNA or CRISPR knockout controls can further validate target engagement specificity.

SAR Expansion Studies Exploring Amide Substituent Effects on JNK2/3 Potency and Physicochemical Properties

Given that the 3,4,5-triethoxybenzamide moiety represents a structurally distinct amide substituent relative to the well-characterized naphthyl (TCS JNK 5a) and 2-fluorophenyl (PDB 2o2u ligand) analogs, CAS 443122-61-0 serves as a valuable comparator for medicinal chemistry SAR campaigns [1]. Researchers can use this compound to systematically evaluate how tri-alkoxy substitution on the benzamide ring affects JNK2/3 inhibition potency, aqueous solubility, logP, and metabolic stability relative to the naphthalene variant [2]. The availability of an X-ray crystal structure for a close congener (PDB 2o2u; 2.45 Å) provides a rational basis for docking studies and structure-guided optimization of the amide portion [3].

Polypharmacology Assessment: JNK Pathway versus Sonic Hedgehog Pathway Crosstalk Studies

The presence of the 3,4,5-triethoxybenzamide group—also found in the Shh antagonist SANT-2 (IC50 97.9 nM in Shh-Light2 assay)—raises the possibility of ancillary Shh pathway activity for CAS 443122-61-0 [1]. This makes the compound a candidate probe for investigating potential crosstalk between the JNK and Shh signaling pathways, particularly in cancer biology where both pathways are frequently dysregulated. Researchers should incorporate appropriate pathway-specific controls (e.g., SANT-1, cyclopamine) to deconvolve JNK-mediated versus Shh-mediated effects when using CAS 443122-61-0 in cellular assays [1].

Quote Request

Request a Quote for N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-3,4,5-triethoxybenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.